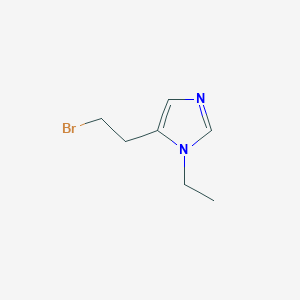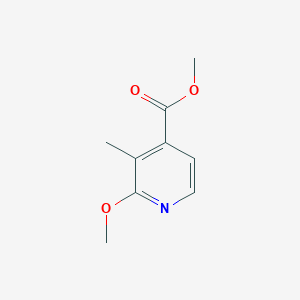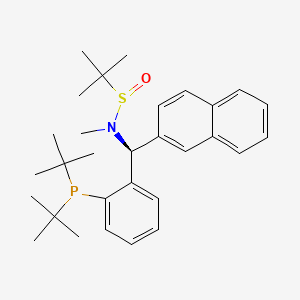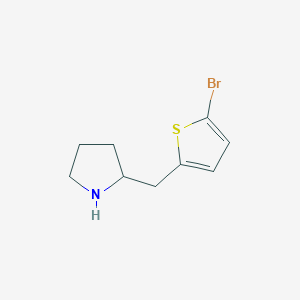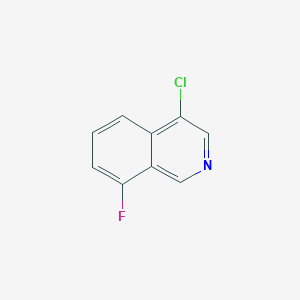
4-Chloro-8-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-fluoroisoquinoline is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of chlorine and fluorine atoms on the isoquinoline ring structure, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct fluorination of 4-chloroisoquinoline using fluorinating agents such as Selectfluor or xenon difluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-fluoroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of this compound-1-oxide.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Generation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-8-fluoroisoquinoline has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structural features make it a valuable compound in the development of pharmaceuticals, agrochemicals, and advanced materials.
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Applied in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Chloro-8-fluoroisoquinoline exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
4-Chloro-8-fluoroisoquinoline is compared with other similar halogenated isoquinolines, such as 4-chloro-5,8-difluoroisoquinoline and 4-chloro-7-fluoroisoquinoline These compounds share structural similarities but differ in the position and number of halogen atoms, which affects their chemical reactivity and biological activities
List of Similar Compounds
4-Chloro-5,8-difluoroisoquinoline
4-Chloro-7-fluoroisoquinoline
4-Bromo-8-fluoroisoquinoline
4-Iodo-8-fluoroisoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
4-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H |
InChI Key |
MTSQEXIOVBCMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



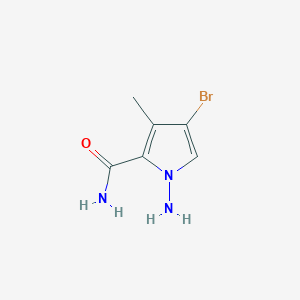

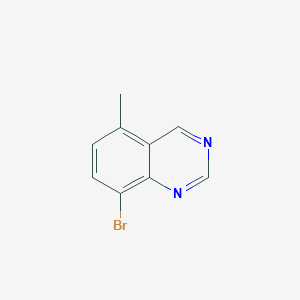

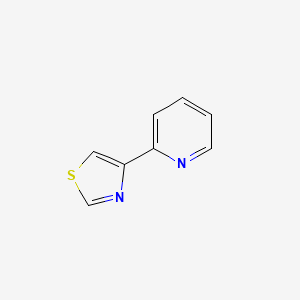
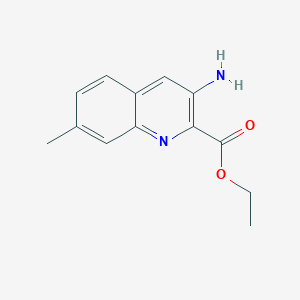
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)

